Clk1-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

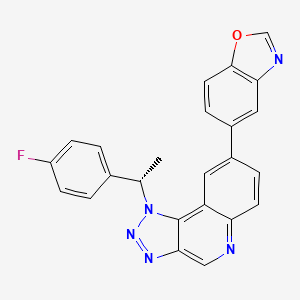

CLK1-IN-1 is a potent and selective inhibitor of the Cdc2-like kinase 1 (CLK1) with an IC50 of 2 nM .

Chemical Reactions Analysis

This compound is a potent inhibitor of CLK1, CLK2, and CLK4 . It is known to interact with these kinases, but the exact chemical reactions are not detailed in the available resources. This compound is known to have a strong inhibitory effect on CLK1, with an IC50 of 2 nM .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 416.4 and a molecular formula of C19H15F3N6O2. It has a MollogP of 3.42 and a PSA of 86.46. It has no chiral centres, 6 rotatable bonds, 9 hydrogen bond acceptors, and 1 hydrogen bond donor .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Therapy

CLK1, a member of the cdc2-like kinases (CLKs), plays a significant role in the pathophysiology of Alzheimer's disease. CLK1 is involved in the regulation of RNA splicing and has been targeted for therapeutic strategies against Alzheimer's. Marine alkaloids like Leucettamine B and synthetic molecules such as KH-CB19 show inhibitory activity against CLK1, indicating potential in Alzheimer's disease drug discovery and development (Jain et al., 2014).

Role in Neuroinflammation and Parkinson's Disease

CLK1 deficiency in microglia enhances proinflammatory responses and promotes aerobic glycolysis, contributing to neuroinflammation and dopaminergic cell death. This suggests that CLK1 plays a role in neuroinflammatory processes and may be relevant in Parkinson's Disease. Inhibition of glycolysis can potentially counteract the effects of CLK1 deficiency, highlighting its therapeutic potential (Gu et al., 2017).

Antiviral Therapy Potential

CLK1 has been identified as important in the replication of various viruses, including influenza A, chikungunya, HIV-1, and West Nile virus. Recombinant CLK1 kinase, complexed with specific inhibitors, shows promise as a target for host-directed antiviral therapy, potentially effective against emerging viruses (Dekel et al., 2020).

Cancer Treatment

CLK1 has emerged as a promising target for treating diseases where deregulated alternative splicing is involved, including solid cancers. Small molecules targeting CLK1 are in clinical trials, showing potential in tumor progression treatments. However, challenges in selectivity, particularly regarding Dyrk kinases and haspin, exist (ElHady et al., 2022).

Glioma Chemoresistance

CLK1 plays a role in glioma chemoresistance, as its expression levels correlate with sensitivity to chemotherapeutic agents. CLK1 regulates chemoresistance through the AMPK/mTOR/HIF-1α mediated glycolysis pathway, providing a potential target for overcoming chemoresistance in glioma treatment (Zhang et al., 2017).

Gastric Cancer Therapy

Phosphoproteomic analysis in gastric cancer identified CLK1 as a crucial regulator in the splicing process, suggesting its role as a novel therapeutic target in gastric cancer treatment. Inhibition of CLK1 resulted in decreased cell viability, proliferation, invasion, and migration in gastric cancer cells, underscoring its potential in therapeutic strategies (Babu et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-[1-[(1S)-1-(4-fluorophenyl)ethyl]triazolo[4,5-c]quinolin-8-yl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN5O/c1-14(15-2-6-18(25)7-3-15)30-24-19-10-16(4-8-20(19)26-12-22(24)28-29-30)17-5-9-23-21(11-17)27-13-31-23/h2-14H,1H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKVSOQUPYXVRZ-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CC6=C(C=C5)OC=N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1S,4R,7R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2760923.png)

![N-benzyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2760924.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2760925.png)

![N-(3-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2760926.png)

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2760928.png)

![2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2760936.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2760937.png)